![molecular formula C19H20ClFN2O4S B4956470 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4956470.png)
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide
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Overview
Description
The compound “1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds. The molecule also contains sulfonyl, methoxy, and fluorophenyl functional groups, which can significantly influence its physical, chemical, and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the piperidine ring and the various functional groups attached to it. The electron-withdrawing nature of the sulfonyl and fluorophenyl groups could potentially influence the electron density and thus the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl, methoxy, and fluorophenyl groups could influence properties such as solubility, stability, and reactivity .Scientific Research Applications
Antifungal Activity
This compound has been found to exhibit significant antifungal activity . A series of new sulfone compounds containing 1,3,4-oxadiazole moieties were synthesized, and antifungal tests indicated that all the title compounds exhibited good antifungal activities against eight kinds of plant pathogenic fungi . Some of these compounds showed superiority over the commercial fungicide hymexazol .
Potential Agrochemical
The compound has potential applications as an agrochemical . The inhibitory effects of the synthesized oxadiazole methyl sulfone compounds on phytopathogenic fungi were studied . The results suggest that these compounds can be used as possible lead compounds for the development of potential agrochemicals .
Biological Activities
Indole derivatives, which this compound is a part of, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially be used in a variety of therapeutic applications.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various targets, such asprostaglandin E synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes, including inflammation and pain sensation .
Mode of Action
This interaction could potentially alter the conformation or activity of the target, leading to downstream effects .
Biochemical Pathways
Given its potential interaction with prostaglandin e synthase, it might influence theprostaglandin biosynthesis pathway . This could potentially lead to changes in the levels of various prostaglandins, impacting physiological processes such as inflammation and pain sensation .
Pharmacokinetics
The compound’s molecular weight (426889 Da ) suggests it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 Da are generally well-absorbed and distributed in the body.
Result of Action
If it indeed interacts with prostaglandin e synthase, it could potentially modulate the production of prostaglandins, leading to changes in inflammation and pain sensation .
Future Directions
The potential applications and future directions for this compound would depend on its intended use, which is not specified. If it’s intended for use as a pharmaceutical, future research could involve investigating its biological activity, optimizing its properties through medicinal chemistry, and conducting preclinical and clinical trials .
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(4-fluorophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O4S/c1-27-18-7-6-16(12-17(18)20)28(25,26)23-10-8-13(9-11-23)19(24)22-15-4-2-14(21)3-5-15/h2-7,12-13H,8-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICGOQLPXPCYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(4-fluorophenyl)piperidine-4-carboxamide |
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